Spectroscopic Data for 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile: An In-Depth Technical Guide
Spectroscopic Data for 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Each section includes a detailed experimental protocol and an in-depth interpretation of the spectral features, grounded in established scientific principles. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile belongs to the quinolone class of compounds, which are known for their diverse biological activities, including antibacterial and anticancer properties.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and for ensuring their quality and purity in pharmaceutical applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed insights into the molecular structure, functional groups, and connectivity of atoms.[2]
This guide will present a predictive analysis of the spectroscopic data for 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, based on the known spectral characteristics of quinoline derivatives and related heterocyclic systems.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[5] For 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, both ¹H and ¹³C NMR are crucial for confirming its structure.
Experimental Protocol: NMR Spectroscopy
A generalized protocol for acquiring NMR data for a solid organic compound like 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, due to the potential for low solubility in less polar solvents like CDCl₃.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[2]
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure good signal resolution.[7]
-
2D NMR: To aid in the definitive assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is expected to show distinct signals for the aromatic protons and the N-H proton. The predicted chemical shifts (in ppm) are presented in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.2 | Doublet | ~8.0 |
| H3 | ~6.5 | Doublet | ~8.0 |
| H5 | ~8.4 | Doublet | ~2.0 |
| H7 | ~8.0 | Doublet | ~2.0 |
| N1-H | >12.0 | Broad Singlet | - |
-
N1-H: The proton on the nitrogen is expected to be highly deshielded due to hydrogen bonding and resonance, appearing as a broad singlet at a very downfield chemical shift, likely above 12 ppm.[5]
-
Aromatic Protons (H2, H3, H5, H7): The protons on the quinoline ring system will appear in the aromatic region of the spectrum. The electron-withdrawing nature of the carbonyl group, the bromine atom, and the nitrile group will influence their chemical shifts.
-
H2 and H3: These protons are part of the pyridinone ring. H2 is adjacent to the nitrogen and will be downfield, while H3 is adjacent to the carbonyl group and will be more upfield. They are expected to show coupling to each other.
-
H5 and H7: These protons are on the benzene ring. The bromine at position 6 will influence the chemical shifts of the adjacent protons. H5 and H7 are expected to show a small meta-coupling.
-
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~140 |
| C3 | ~110 |
| C4 | ~175 |
| C4a | ~145 |
| C5 | ~130 |
| C6 | ~120 |
| C7 | ~135 |
| C8 | ~105 |
| C8a | ~150 |
| C≡N | ~115 |
-
C4 (Carbonyl): The carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically around 175 ppm.
-
Aromatic Carbons: The other aromatic carbons will appear in the range of 105-150 ppm. The carbon bearing the bromine (C6) and the carbon bearing the nitrile group (C8) will have their chemical shifts influenced by these substituents.
-
C≡N (Nitrile): The carbon of the nitrile group is expected to appear around 115 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or the KBr pellet method can be used. A common method is the preparation of a thin solid film.[8]
-
Sample Preparation: Dissolve a small amount of the compound (a few milligrams) in a volatile solvent like methylene chloride or acetone.[8]
-
Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound.[8][9]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Predicted IR Data and Interpretation
The IR spectrum of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is expected to show characteristic absorption bands corresponding to its functional groups.[10][11]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Medium, Sharp |
| C=O Stretch (Amide) | 1680 - 1650 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1620 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Br Stretch | 700 - 500 | Medium to Strong |
-
N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is expected due to the N-H stretching vibration, with the broadening resulting from hydrogen bonding.
-
C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ is characteristic of the nitrile functional group.
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1650 cm⁻¹ is expected for the amide carbonyl group in the pyridinone ring. Its position is influenced by resonance and hydrogen bonding.[12]
-
Aromatic C=C and C-H Stretches: The aromatic rings will give rise to several bands in the 1620-1450 cm⁻¹ region due to C=C stretching vibrations, and C-H stretching vibrations will appear just above 3000 cm⁻¹.
-
C-Br Stretch: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 700 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[13]
Experimental Protocol: Mass Spectrometry
For a non-volatile solid like 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, Electrospray Ionization (ESI) is a suitable ionization method.[14]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[15]
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Predicted Mass Spectrum and Interpretation
The mass spectrum will provide the molecular weight and important structural information through fragmentation patterns.
-
Molecular Ion Peak: The molecular formula of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is C₁₀H₅BrN₂O. The nominal molecular weight is 248 g/mol for the ⁷⁹Br isotope and 250 g/mol for the ⁸¹Br isotope.
-
Isotopic Pattern: A key feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is characteristic of a compound containing one bromine atom.[16]
-
Fragmentation: The fragmentation pattern will depend on the ionization energy. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small neutral molecules.
-
Loss of CO: A fragment corresponding to the loss of carbon monoxide (28 Da) from the molecular ion is a common fragmentation pathway for quinolones.
-
Loss of Br: Cleavage of the C-Br bond would result in a fragment ion at m/z 169.
-
Loss of HCN: Fragmentation involving the nitrile group could lead to the loss of HCN (27 Da).
-
Predicted High-Resolution Mass Spectrometry (HRMS) Data:
-
[M+H]⁺ for C₁₀H₆BrN₂O⁺: Calculated m/z = 248.9662 (for ⁷⁹Br) and 250.9641 (for ⁸¹Br).
-
[M-H]⁻ for C₁₀H₄BrN₂O⁻: Calculated m/z = 246.9516 (for ⁷⁹Br) and 248.9495 (for ⁸¹Br).
Conclusion
The predicted spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the structural characterization of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the molecule's structure. The experimental protocols outlined herein represent standard methodologies that can be adapted to specific instrumentation and laboratory conditions. This comprehensive spectroscopic analysis is a critical component in the research and development of new chemical entities for pharmaceutical applications.
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